2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine

Übersicht

Beschreibung

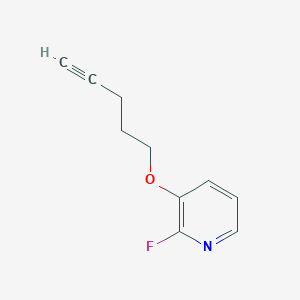

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine is an organic compound with the molecular formula C10H10FNO It features a pyridine ring substituted with a fluoro group at the 2-position and a pent-4-yn-1-yloxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoropyridine and pent-4-yn-1-ol.

Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Reaction Mechanism: The pent-4-yn-1-ol is first deprotonated by the base to form an alkoxide ion, which then undergoes a nucleophilic substitution reaction with 2-fluoropyridine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The alkyne group can be oxidized to form different functional groups such as ketones or carboxylic acids.

Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and selectivity, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-3-(prop-2-yn-1-yloxy)pyridine

- 2-Fluoro-3-(but-3-yn-1-yloxy)pyridine

- 2-Fluoro-3-(hex-5-yn-1-yloxy)pyridine

Uniqueness

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine is unique due to the specific length and positioning of its alkyne chain, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties, making it a valuable compound for targeted applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

Biologische Aktivität

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine, often referred to as FPyKYNE, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is notable for its structural features, which include a fluorine atom and a long alkynyl ether side chain that may influence its interaction with biological targets.

Synthesis and Structural Characterization

FPyKYNE can be synthesized through a multi-step chemical process. The synthesis involves the use of copper-catalyzed azide-alkyne cycloaddition reactions, which facilitate the introduction of the alkynyl group into the pyridine structure. This method has been reported to yield high purity and specific activity for the compound, making it suitable for biological studies .

Biological Activity

1. Binding Affinity and Selectivity

Research indicates that FPyKYNE exhibits significant binding affinity to the angiotensin II type 1 receptor (AT1R), which is crucial in cardiovascular regulation. In vitro studies demonstrated that FPyKYNE can bind specifically to AT1R in rat kidney cortex tissues, with binding reduced by co-incubation with known antagonists like losartan, confirming its potential as a tracer for imaging studies in positron emission tomography (PET) .

2. Cytotoxicity Studies

The compound has also been evaluated for cytotoxicity against various cancer cell lines. In comparative studies, FPyKYNE derivatives showed promising results in inhibiting cell proliferation in hormone-dependent breast cancer models. For instance, its analogs demonstrated IC50 values comparable to established aromatase inhibitors, indicating potent cytotoxic effects against MDA-MB-231 and MCF-7 cell lines .

Case Studies

Case Study 1: Aromatase Inhibition

In a focused study on aromatase inhibitors, FPyKYNE derivatives were assessed for their ability to inhibit CYP19A1 (aromatase), an enzyme critical in estrogen biosynthesis. The results indicated that these compounds could effectively block aromatase activity with IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents in breast cancer treatment .

Case Study 2: PET Imaging Applications

Another significant application of FPyKYNE is in the development of PET imaging agents for renal AT1R quantification. Biodistribution studies revealed that following administration, FPyKYNE derivatives exhibited rapid uptake in AT1R-rich tissues, making them suitable candidates for non-invasive imaging techniques aimed at monitoring disease progression and therapeutic efficacy .

Data Tables

| Study | Target | IC50 (nM) | Binding Affinity | Notes |

|---|---|---|---|---|

| Aromatase Inhibition | CYP19A1 | 0.83 | High | Effective against hormone-dependent cancers |

| AT1R Binding | Rat Kidney Cortex | N/A | High | Confirmed specific binding via autoradiography |

| Cytotoxicity | MDA-MB-231 | 44 | N/A | Comparative analysis with standard inhibitors |

Eigenschaften

IUPAC Name |

2-fluoro-3-pent-4-ynoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h1,5-7H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLAKILJYDTTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.